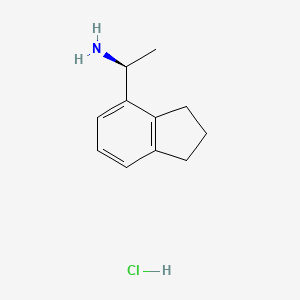

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13739695

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN |

|---|---|

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N.ClH/c1-8(12)10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,8H,3,5,7,12H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | GHRRBBFJQSXLIN-QRPNPIFTSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=CC2=C1CCC2)N.Cl |

| SMILES | CC(C1=CC=CC2=C1CCC2)N.Cl |

| Canonical SMILES | CC(C1=CC=CC2=C1CCC2)N.Cl |

Introduction

Structural and Chemical Properties

The compound features a 2,3-dihydro-1H-indene ring system substituted at the 4-position with an ethanamine group, which is protonated as a hydrochloride salt. The stereochemistry at the chiral center of the ethanamine moiety is designated as (S), as indicated by the configuration in its SMILES notation . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2703746-20-5 | |

| Molecular Formula | ||

| Molecular Weight | 197.71 g/mol | |

| IUPAC Name | (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine hydrochloride | |

| SMILES | CC@@HN.Cl | |

| Storage Conditions | Room temperature |

The indene scaffold contributes to the compound’s rigidity, while the ethylamine group enhances solubility in polar solvents due to protonation . Notably, regioisomeric variations—such as substitution at the 5-position of the indene ring—exist but exhibit distinct physicochemical and biological profiles .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride is inferred from analogous aminoindane preparations. A patent detailing the synthesis of (R)-1-aminoindanes (e.g., Rasagiline) provides a foundational framework :

-

Indene Functionalization: Starting from indene, halogenation or oxidation introduces reactive sites. For example, Cromwell et al. (1952) demonstrated indene bromination to form 1-bromoindane .

-

Curtius Rearrangement: Conversion of acyl azides to isocyanates via diphenylphosphoryl azide (DPPA) in toluene or tetrahydrofuran .

-

Chiral Resolution: Diastereomeric carbamates are formed using chiral alcohols (e.g., (R)- or (S)-phenylethanol), followed by chromatographic separation .

-

Hydrolysis and Salt Formation: The carbamate intermediate is hydrolyzed in a high-boiling alcohol (e.g., 1-butanol) and treated with HCl to yield the hydrochloride salt .

For the S-enantiomer, enantioselective synthesis may employ (S)-specific chiral auxiliaries or enzymatic resolution. The use of L-tartaric acid derivatives for diastereomeric salt formation is a plausible strategy, though explicit protocols for this compound remain undocumented in public literature .

Pharmacological and Industrial Relevance

Industrial Use Cases

Commercial suppliers list the compound in milligram-to-gram quantities, indicating its role in early-stage drug discovery . Pricing tiers (e.g., €699.25 for 50 mg ) reflect its niche application in high-value research.

Analytical Characterization

Spectroscopic Data

-

NMR: Predicted NMR signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups in the indane ring (δ 2.8–3.2 ppm), and the chiral methine (δ 3.5–4.0 ppm) .

-

HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) enable enantiomeric purity assessment .

Future Research Directions

-

Pharmacokinetic Studies: Assess absorption, metabolism, and toxicity profiles.

-

Synthetic Methodology: Develop catalytic asymmetric routes (e.g., organocatalysis) to improve ee and yield.

-

Target Identification: Screen against neurotransmitter receptors to identify lead candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume